
N-(Phenylcarbamoyl)-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylcarbamoyl)-L-leucyl-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylcarbamoyl group attached to a dipeptide consisting of two leucine residues. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-leucine typically involves the coupling of L-leucine with a phenylcarbamoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbamoyl chlorides, amino acids, and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs. Purification of the final product is typically achieved through techniques such as crystallization, chromatography, or recrystallization .
化学反应分析
Types of Reactions
N-(Phenylcarbamoyl)-L-leucyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-(Phenylcarbamoyl)-L-leucyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to protein aggregation and misfolding.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The leucine residues contribute to the overall stability and binding affinity of the compound .
相似化合物的比较
N-(Phenylcarbamoyl)-L-leucyl-L-leucine can be compared with other similar compounds, such as:
N-(Phenylcarbamoyl)-L-alanyl-L-leucine: Similar structure but with an alanine residue instead of a second leucine.
N-(Phenylcarbamoyl)-L-leucyl-L-valine: Contains a valine residue instead of the second leucine.
N-(Phenylcarbamoyl)-L-leucyl-L-isoleucine: Features an isoleucine residue in place of the second leucine.
These compounds share similar chemical properties but differ in their biological activity and binding affinity due to the variations in their amino acid residues.
属性
CAS 编号 |
827613-29-6 |
|---|---|
分子式 |
C19H29N3O4 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H29N3O4/c1-12(2)10-15(17(23)21-16(18(24)25)11-13(3)4)22-19(26)20-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,21,23)(H,24,25)(H2,20,22,26)/t15-,16-/m0/s1 |
InChI 键 |
QDIGQGJGJRNAHT-HOTGVXAUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
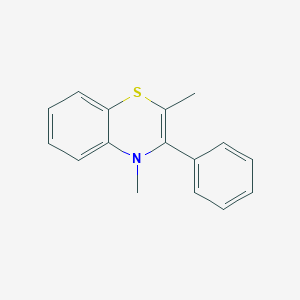
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
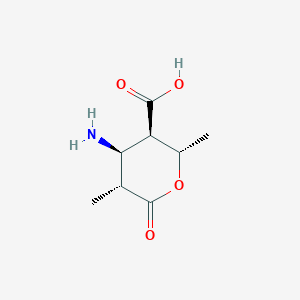
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)

![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)

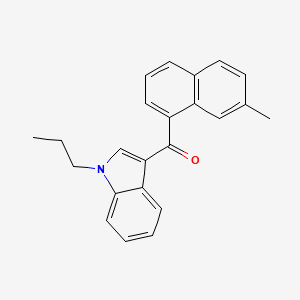
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
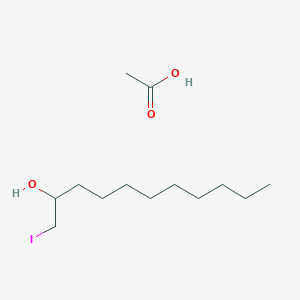
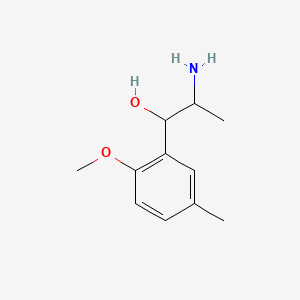
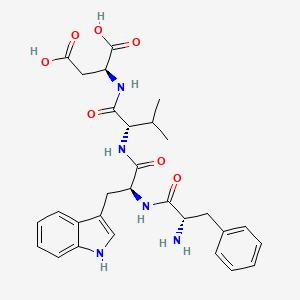
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
